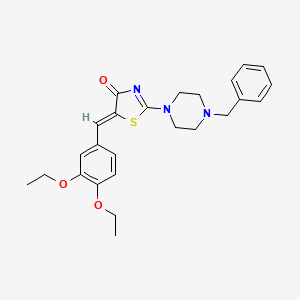
(5Z)-2-(4-benzylpiperazin-1-yl)-5-(3,4-diethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolone core, substituted with a benzylpiperazine group and a diethoxyphenylmethylidene moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the benzylpiperazine and diethoxyphenylmethylidene groups. Common reagents used in these reactions include thionyl chloride, piperazine, and benzyl bromide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Triple Bond Compounds: Molecules with triple bonds, such as alkynes and nitriles, known for their strong bonding and reactivity.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(5Z)-2-(4-BENZYLPIPERAZIN-1-YL)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazolone core, coupled with the benzylpiperazine and diethoxyphenylmethylidene groups, provides a versatile scaffold for further modification and application in various fields.
Eigenschaften
Molekularformel |
C25H29N3O3S |
|---|---|
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H29N3O3S/c1-3-30-21-11-10-20(16-22(21)31-4-2)17-23-24(29)26-25(32-23)28-14-12-27(13-15-28)18-19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15,18H2,1-2H3/b23-17- |
InChI-Schlüssel |
YTFSTYNVWFBUTK-QJOMJCCJSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11599968.png)
![7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11599973.png)
![5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11599978.png)

![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide](/img/structure/B11599982.png)

![(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599991.png)
![(3E)-6-methyl-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11599994.png)
![(3aS,4R,9bR)-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11600000.png)
![(5Z)-2-phenyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600002.png)
![benzyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600007.png)

![3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11600022.png)
![2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11600024.png)
